3-Pyridinemethanol, 4-methoxy-6-(((6-methoxy-1H-benzimidazol-2-yl)sulfonyl)methyl)-5-methyl-
Description
The compound 3-Pyridinemethanol, 4-methoxy-6-(((6-methoxy-1H-benzimidazol-2-yl)sulfonyl)methyl)-5-methyl- is a structurally complex molecule featuring a pyridinemethanol core substituted with methoxy, methyl, and a benzimidazolylsulfonylmethyl group. The pyridinemethanol moiety provides a hydroxyl group capable of hydrogen bonding, while the methoxy substituents enhance lipophilicity and electronic effects. This combination of functional groups suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and heterocyclic interactions.
Properties
IUPAC Name |
[4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfonylmethyl]-5-methylpyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-10-15(18-7-11(8-21)16(10)25-3)9-26(22,23)17-19-13-5-4-12(24-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSJDCMGNOAVHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164820 | |
| Record name | 3-Pyridinemethanol, 4-methoxy-6-(((6-methoxy-1H-benzimidazol-2-yl)sulfonyl)methyl)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151602-51-6 | |
| Record name | 3-Pyridinemethanol, 4-methoxy-6-(((6-methoxy-1H-benzimidazol-2-yl)sulfonyl)methyl)-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151602516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinemethanol, 4-methoxy-6-(((6-methoxy-1H-benzimidazol-2-yl)sulfonyl)methyl)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 151602-51-6 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-PYRIDINEMETHANOL, 4-METHOXY-6-(((6-METHOXY-1H-BENZIMIDAZOL-2-YL)SULFONYL)METHYL)-5-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QH6U7ON70 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
The compound 3-Pyridinemethanol, 4-methoxy-6-(((6-methoxy-1H-benzimidazol-2-yl)sulfonyl)methyl)-5-methyl- is a complex organic molecule that incorporates a pyridine ring and a benzimidazole moiety. This structure suggests potential biological activities, particularly in pharmacology, where derivatives of benzimidazole have been recognized for their diverse therapeutic effects.
Biological Activity Overview
Research has indicated that compounds containing the benzimidazole structure exhibit a variety of biological activities, including:
- Antimicrobial Activity : Many benzimidazole derivatives demonstrate significant antibacterial and antifungal properties. For instance, studies have shown that certain benzimidazole compounds possess minimum inhibitory concentrations (MIC) comparable to established antibiotics against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Compounds with benzimidazole cores have been evaluated for their antiproliferative activity against various cancer cell lines. Research indicates that certain derivatives exhibit IC50 values in the low micromolar range, indicating potent anticancer effects .
- Antioxidant Activity : Some derivatives also show promising antioxidant properties, outperforming standard antioxidants in various assays .
Structure-Activity Relationship (SAR)
The biological activities of 3-Pyridinemethanol derivatives can be influenced by modifications to the chemical structure. Key observations include:
- Substituents on the Benzimidazole Ring : The presence of methoxy and hydroxy groups has been associated with enhanced antibacterial activity. For example, derivatives with two hydroxy groups showed strong activity against Enterococcus faecalis (MIC = 8 μM) .
- Pyridine Ring Modifications : The pyridine moiety contributes to the overall pharmacological profile of the compound. Its ability to form hydrogen bonds enhances interactions with biological targets, potentially improving efficacy .
Antimicrobial Studies
A series of benzimidazole derivatives were synthesized and tested for antimicrobial activity. Notably, compounds with specific substitutions displayed MIC values significantly lower than standard antibiotics:
| Compound | MIC (μg/ml) | Target Bacteria |
|---|---|---|
| 1 | 50 | S. typhi |
| 2 | 250 | C. albicans |
| 3 | 12.5 | S. aureus |
These findings suggest that structural modifications can lead to enhanced antimicrobial properties .
Anticancer Activity
In vitro studies on various cancer cell lines revealed that certain derivatives exhibited selective antiproliferative effects:
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| 10 | 2.2 | HCT116 |
| 11 | 3.7 | MCF-7 |
| 12 | 5.3 | HEK293 |
The results indicate a promising potential for these compounds as anticancer agents, particularly in targeting specific cell lines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 3-Pyridinemethanol derivatives exhibit significant antimicrobial properties. The benzimidazole moiety is known for its effectiveness against various bacterial strains and fungi. Studies have shown that modifications to the pyridine ring can enhance the antimicrobial potency of these compounds, making them valuable candidates for developing new antimicrobial agents.
Anticancer Properties
The compound has been investigated for its potential anticancer activity. The sulfonamide group in the structure is recognized for its role in inhibiting certain enzymes that are critical for cancer cell proliferation. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells, suggesting a mechanism that could be harnessed for therapeutic purposes .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of similar pyridine-based compounds. They have been shown to protect neuronal cells from oxidative stress and apoptosis, which is crucial in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier makes these compounds particularly interesting for further investigation in neuropharmacology .
Enzyme Inhibition
The unique structure of 3-Pyridinemethanol allows it to interact with various enzymes. For instance, it has been studied as a potential inhibitor of certain cytochrome P450 enzymes, which play a significant role in drug metabolism. This property can be exploited to modify the pharmacokinetics of other drugs, enhancing their efficacy and reducing side effects .
Drug Design and Development
The compound serves as a lead structure in drug design, particularly for creating new therapeutic agents targeting specific diseases. Its structural features can be modified to optimize binding affinity and selectivity towards biological targets, making it a valuable scaffold in medicinal chemistry research .
Organic Electronics
Recent advancements have indicated that pyridine derivatives can be utilized in organic electronic materials due to their semiconducting properties. The incorporation of 3-Pyridinemethanol into organic photovoltaic devices has shown promise in enhancing charge transport efficiency, which is essential for improving the performance of solar cells .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyridinemethanol Moieties
- (6-Methyl-pyridin-3-yl)-methanol: A simpler analogue lacking sulfonyl and benzimidazole groups. Its reduced complexity results in higher solubility in polar solvents (e.g., logP ~0.8) but lower biological activity due to the absence of the sulfonyl-benzimidazole pharmacophore. The methyl group at position 6 may sterically hinder interactions compared to the methoxy-substituted target compound .
Benzimidazole-Containing Derivatives
- 3-((1H-Benzo[d]imidazol-2-yl)methyl)-5-arylidene-2-phenylthiazolidin-4-ones: These compounds share the benzimidazole motif but incorporate thiazolidinone rings instead of sulfonylmethyl-pyridinemethanol. The thiazolidinone group enhances antibacterial activity (MIC: 2–8 µg/mL against S. aureus), while the sulfonyl group in the target compound may improve metabolic stability due to reduced oxidation susceptibility .
Sulfonylmethyl-Linked Heterocycles
- 5-Phenyl-4-[(phenylsulfonyl)methyl]-1H-1,2,3-triazole (6a): This triazole derivative features a sulfonylmethyl group but lacks the pyridinemethanol and methoxy substituents. For example, triazoles often target cytochrome P450 enzymes, whereas benzimidazoles are more associated with tubulin binding .
Methoxy-Substituted Aromatic Compounds
- Methyl 4-((3-((2,4,6-trioxo-tetrahydropyrimidin-5(2H)-ylidene)methyl)phenoxy)methyl)benzoate: This compound includes methoxy and ester groups but replaces benzimidazole with a trioxo-tetrahydropyrimidine ring. The ester group increases hydrolytic instability compared to the target compound’s sulfonyl linkage, which is more resistant to enzymatic degradation .
Preparation Methods
Starting Materials and Key Intermediates
The synthesis often starts from substituted pyridines such as 3,5-dimethyl-4-methoxypyridine or derivatives like 3,5-lutidine. These are functionalized to introduce hydroxymethyl or chloromethyl groups at the 2-position, which serve as reactive sites for further coupling.
A common intermediate is 3,5-dimethyl-4-methoxy-2-pyridinylmethanol or its chloromethyl analog, prepared via catalytic hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile followed by diazotization and hydrolysis under acidic aqueous conditions.
Functional Group Transformations
Nitration of pyridine N-oxide derivatives is performed using a nitrating mixture of sulfuric and nitric acids at elevated temperatures (90-100 °C), followed by substitution of nitro groups with methoxy groups using sodium methoxide in methanol.
The hydroxymethyl group at the 2-position of the pyridine ring is crucial for coupling with benzimidazole derivatives. The reactive hydroxymethyl or chloromethyl pyridine intermediates are prepared through controlled oxidation or chlorination reactions.
Coupling with Benzimidazole Derivatives
Benzimidazole Preparation
Thioether Formation
The coupling of the pyridine intermediate with 5-methoxy-2-mercaptobenzimidazole is typically carried out in organic solvents such as dichloromethane or chloroform, often in the presence of a base like sodium hydroxide and a phase transfer catalyst such as triethyl benzylammonium chloride.
Reaction conditions include stirring at controlled temperatures (0 to 40 °C) for several hours to ensure complete coupling, yielding 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio]-1H-benzimidazole or related thioether intermediates.
Sulfonylation and Oxidation Steps
Sulfonylation
Oxidation Agents and Conditions
Oxidation is performed using mild and economical oxidizing agents such as hydrogen peroxide in the presence of phthalic anhydride and sodium carbonate at reduced temperatures (approximately -10 to 10 °C) to avoid side reactions.
Alternatively, 3-chloroperbenzoic acid (mCPBA) is used for oxidation in dichloromethane or chloroform at low temperatures (-15 to 0 °C), carefully controlling the addition rate to maintain temperature and prevent decomposition.
Purification and Isolation
The crude thioether or sulfone intermediates often exist as oils or syrups, complicating purification. Conversion to hydrochloride salts improves solidification and facilitates purification by recrystallization from solvent mixtures such as dichloromethane and ethyl acetate.
After oxidation, the organic phase is washed with aqueous sodium carbonate, dried, and concentrated. Crystallization from solvents like dichloromethane and acetonitrile yields the purified final product.
Filtration and drying under vacuum complete the isolation, with yields reported up to 90% in optimized processes.
Summary Table of Key Preparation Steps
Research Findings and Process Advantages
The described synthetic routes offer efficient and economical preparation with minimized use of toxic oxidants, improving safety and environmental impact compared to older methods.
Use of phase transfer catalysts enhances reaction rates and yields in coupling steps.
Controlled low-temperature oxidation prevents overoxidation and degradation, ensuring high purity of the sulfone product.
The hydrochloride salt formation is a key purification step to overcome difficulties in isolating oily intermediates.
Q & A
Q. What are the standard synthetic routes for synthesizing 3-Pyridinemethanol derivatives with sulfonyl-benzimidazole substituents?
The compound can be synthesized via nucleophilic substitution or condensation reactions. A representative method involves refluxing intermediates (e.g., 5-methoxy-2-sulfonyl-benzimidazole derivatives) with potassium carbonate and sodium methoxide in methanol/water mixtures. Key steps include sulfonation of the benzimidazole core and subsequent coupling with pyridinemethanol derivatives under basic conditions. Reaction progress is monitored by TLC or HPLC, and purification is achieved via recrystallization or column chromatography . For analogs, ethanol reflux with hydrazine or aryl ketones is used to introduce heterocyclic substituents .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Structural Confirmation : Use NMR (¹H/¹³C) to verify substituent positions and integration ratios. IR spectroscopy identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .
- Purity Assessment : HPLC with UV detection (e.g., C18 column, methanol/water mobile phase) ensures >95% purity. Elemental analysis validates stoichiometry .
- Solubility/Stability : Karl Fischer (KF) titration quantifies moisture content, while thermogravimetric analysis (TGA) assesses thermal stability .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during structural elucidation?
Cross-validate data using complementary techniques:
- NOESY/ROESY NMR : Resolve stereochemical ambiguities by detecting spatial proximity of protons .
- X-ray Crystallography : Determine absolute configuration and confirm substituent orientation, as demonstrated for related pyridinemethanol-benzimidazole hybrids .
- Computational DFT Studies : Optimize molecular geometries and simulate NMR/IR spectra to compare with experimental data .
Q. What computational strategies are employed to predict the compound's reactivity or binding interactions?
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Basis sets like B3LYP/6-311+G(d,p) are commonly used .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock. For example, benzimidazole sulfonyl groups may bind to hydrophobic pockets in proteins .
Q. How can researchers design analogs to optimize biological activity while minimizing toxicity?
- Structure-Activity Relationship (SAR) Studies :
- Modify the methoxy groups on the benzimidazole or pyridine rings to alter lipophilicity and bioavailability .
- Replace the sulfonyl group with sulfonamide or carbamate to modulate hydrogen-bonding capacity .
- In Silico Screening : Use tools like Schrödinger’s QikProp to predict ADMET properties (e.g., LogP, CNS permeability) .
Methodological Challenges and Solutions
Q. What strategies improve yield in multi-step syntheses involving sulfonyl coupling?
- Optimized Reaction Conditions : Use anhydrous magnesium chloride as a catalyst and maintain reflux temperatures (70–80°C) to accelerate sulfonation .
- Protecting Groups : Temporarily protect reactive sites (e.g., hydroxyl groups on pyridinemethanol) using tert-butyldimethylsilyl (TBDMS) ethers to prevent side reactions .
- Workup Procedures : Extract products with ethyl acetate to separate polar byproducts, followed by drying over sodium sulfate .
Q. How are reaction intermediates stabilized under varying pH conditions?
- Buffered Media : Conduct reactions in phosphate-buffered (pH 7–8) solutions to stabilize sulfonate intermediates.
- Low-Temperature Quenching : Halt reactions by cooling to 0°C, which prevents degradation of acid-sensitive groups (e.g., methoxy substituents) .
Data Interpretation and Validation
Q. How to address discrepancies between theoretical and experimental spectral data?
- Solvent Effects : Simulate NMR chemical shifts with implicit solvent models (e.g., PCM in Gaussian) to account for polarity .
- Dynamic Effects : Use molecular dynamics (MD) simulations to model conformational flexibility, which may explain unexpected splitting patterns .
Q. What statistical methods validate reproducibility in biological assays?
- Dose-Response Curves : Fit data to Hill equations using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values.
- Error Analysis : Report standard deviations (SD) from triplicate experiments and use ANOVA to assess significance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
